molecular formula C21H27N3O B14234815 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine CAS No. 497930-35-5

4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine

Cat. No.: B14234815
CAS No.: 497930-35-5
M. Wt: 337.5 g/mol
InChI Key: KCAZQONQKZDFDN-UHFFFAOYSA-N
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Description

4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine is a complex organic compound that features a bipyridine core with a heptyl chain substituted with a dihydro-1,3-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
  • 2-Isopropenyl-2-oxazoline
  • 2-Methyl-2-oxazoline
  • 2-Phenyl-2-oxazoline

Uniqueness

4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine is unique due to its combination of a bipyridine core with a heptyl chain and an oxazole ring. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

497930-35-5

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

2-[7-[2-(4-methylpyridin-2-yl)pyridin-4-yl]heptyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H27N3O/c1-17-9-11-22-19(15-17)20-16-18(10-12-23-20)7-5-3-2-4-6-8-21-24-13-14-25-21/h9-12,15-16H,2-8,13-14H2,1H3

InChI Key

KCAZQONQKZDFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC3=NCCO3

Origin of Product

United States

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